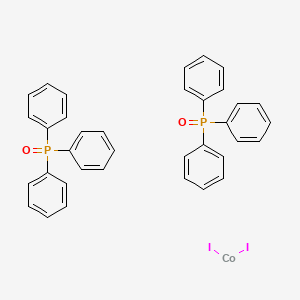

Diiodobis(triphenylphosphine oxide)cobalt

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C36H30CoI2O2P2 |

|---|---|

Molecular Weight |

869.3 g/mol |

IUPAC Name |

diiodocobalt;diphenylphosphorylbenzene |

InChI |

InChI=1S/2C18H15OP.Co.2HI/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;;2*1H/q;;+2;;/p-2 |

InChI Key |

UWHWQZLLLNUWKA-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Co](I)I |

Origin of Product |

United States |

Crystallographic Structural Elucidation and Geometrical Analysis of Diiodobis Triphenylphosphine Oxide Cobalt

Determination of Single-Crystal X-ray Diffraction Structures and Unit Cell Parameters

The definitive three-dimensional structure of diiodobis(triphenylphosphine oxide)cobalt, [CoI₂(OPPh₃)₂], was established through single-crystal X-ray diffraction. This technique is fundamental to determining the precise arrangement of atoms within a crystalline solid.

Table 1: Unit Cell Parameters for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a | 17.84 Å |

| b | 9.20 Å |

| c | 19.46 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Z (formula units per cell) | 4 |

Coordination Geometry at the Cobalt(II) Center in this compound

The arrangement of ligands around the central cobalt(II) ion defines the coordination geometry, which is a key determinant of the complex's chemical and physical properties.

Distorted Tetrahedral Geometries

In [CoI₂(OPPh₃)₂], the cobalt(II) center is four-coordinate, bonded to two iodide anions and the oxygen atoms of two triphenylphosphine (B44618) oxide ligands. researchgate.netresearchgate.net The resulting geometry is a distorted tetrahedron. researchgate.net This deviation from an ideal tetrahedral geometry (with bond angles of 109.5°) is caused by the steric bulk of the large triphenylphosphine oxide ligands and the electronic repulsion between the iodide and oxygen donor atoms. researchgate.net The general formula for such complexes is [CoL₂X₂], where L is a phosphine (B1218219) oxide and X is a halide. researchgate.net

Octahedral Coordination Environments in Related Cobalt(II) Phosphine Oxide Complexes

While a tetrahedral environment is common for cobalt(II) with halide and triphenylphosphine oxide ligands, other geometries are observed when different anions are present. researchgate.net For instance, in related cobalt(II) phosphine oxide complexes where the anion is a nitrate (B79036) (NO₃⁻), an octahedral coordination environment is often adopted. researchgate.net In the complex dinitratobis(triphenylphosphine oxide)cobalt(II), [Co(NO₃)₂(OPPh₃)₂], the nitrate ions act as bidentate ligands, coordinating through two oxygen atoms each. This, along with the two triphenylphosphine oxide ligands, results in a six-coordinate octahedral geometry around the cobalt(II) center. researchgate.net A similar octahedral environment with cis-arranged phosphine oxide ligands is found in [Co(Cy₃PO)₂(NO₃)₂]. researchgate.net

Detailed Analysis of Metal-Ligand Bond Distances and Angles

The precise measurement of bond lengths and angles within the coordination sphere of [CoI₂(OPPh₃)₂] provides quantitative insight into the nature of the metal-ligand interactions and the extent of geometric distortion.

Table 2: Key Bond Distances and Angles in [CoI₂(OPPh₃)₂]

| Bond/Angle | Measurement |

|---|---|

| Co–I Bond Length | 2.56 Å (average) |

| Co–O Bond Length | 1.98 Å (average) |

| I–Co–I Angle | 116.3° |

| O–Co–O Angle | 101.0° |

The I–Co–I angle of 116.3° is significantly larger than the ideal tetrahedral angle, a distortion attributed to the mutual repulsion of the large iodide ligands. Conversely, the O–Co–O angle is compressed to 101.0°. Studies on the series [Co(OPPh₃)₂X₂] (where X = Cl, Br, I) show that while the metal-halogen bond length changes predictably with the size of the halogen, the cobalt-oxygen bond length remains relatively constant across the series. researchgate.net

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of individual [CoI₂(OPPh₃)₂] molecules in the crystal lattice is primarily dictated by weak, non-directional van der Waals forces. researchgate.netresearchgate.net The bulky phenyl groups of the triphenylphosphine oxide ligands are prominent on the molecular surface. The crystal packing is influenced by the need to accommodate these large groups efficiently. There is no evidence of strong intermolecular interactions, such as hydrogen bonding, which significantly direct the crystal packing. researchgate.netresearchgate.net The packing efficiency in crystals containing phosphine oxides can be influenced by weaker interactions like C-H···O and C-H···N contacts, though in the case of [CoI₂(OPPh₃)₂], these are not the dominant organizing forces. researchgate.net

Structural Comparisons with Diiodobis(triphenylphosphine oxide)metal(II) Analogs (e.g., Mn, Cd)

Comparing the structure of [CoI₂(OPPh₃)₂] with its manganese(II) and cadmium(II) analogs reveals how the identity of the central metal ion influences the coordination geometry. All three complexes, [MI₂(OPPh₃)₂], adopt a distorted tetrahedral geometry.

The manganese analog, [MnI₂(OPPh₃)₂], exhibits a distorted tetrahedral geometry with Mn–I bond lengths of 2.6687(5) Å and 2.6614(8) Å, and Mn–O bond lengths of 2.008(3) Å and 2.005(4) Å. researchgate.net The I–Mn–I angle is 113.67(2)°, and the O–Mn–O angle is 104.9(2)°. researchgate.net

The cadmium analog, [CdI₂(OPPh₃)₂], also features a distorted tetrahedral arrangement. researchgate.netresearchgate.net However, the distortion is more pronounced. The I–Cd–I angle is significantly opened to 125.47(2)°, while the O–Cd–O angle is sharply contracted to 88.60(10)°. researchgate.netresearchgate.net The O–Cd–I angles range from 106.67(7)° to 111.23(7)°. researchgate.net

These variations reflect the different ionic radii and electronic configurations of Co²⁺, Mn²⁺, and Cd²⁺, which in turn alter the metal-ligand bond lengths and the steric pressures within the coordination sphere.

Table 3: Comparison of Bond Angles in [MI₂(OPPh₃)₂] Complexes (M = Mn, Co, Cd)

| Angle | Mn(II) Complex | Co(II) Complex | Cd(II) Complex |

|---|---|---|---|

| I–M–I | 113.67° researchgate.net | 116.3° | 125.47° researchgate.netresearchgate.net |

| O–M–O | 104.9° researchgate.net | 101.0° | 88.60° researchgate.netresearchgate.net |

Advanced Spectroscopic Characterization of Diiodobis Triphenylphosphine Oxide Cobalt

Vibrational Spectroscopy: Infrared (IR) Analysis of Phosphoryl (P=O) and Cobalt-Ligand Vibrational Modes

Infrared (IR) spectroscopy is a powerful tool for probing the bonding within Diiodobis(triphenylphosphine oxide)cobalt(II), particularly the phosphoryl (P=O) group of the triphenylphosphine (B44618) oxide ligand and the vibrations involving the cobalt center.

The far-infrared region of the spectrum provides insights into the vibrations of the cobalt-ligand bonds. The cobalt-oxygen, ν(Co-O), and cobalt-iodine, ν(Co-I), stretching modes are expected in this region. The ν(Co-O) stretch in related triphenylphosphine oxide complexes typically appears in the 400-500 cm⁻¹ range. The ν(Co-I) vibrations are expected at lower frequencies, generally below 400 cm⁻¹, due to the larger mass of the iodine atom compared to oxygen. unam.mx

Table 1: Characteristic Infrared Vibrational Modes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| ν(P=O) in free OPPh₃ | 1190 - 1202 |

| ν(P=O) in CoI₂(OPPh₃)₂ | Expected redshift from free ligand |

| ν(Co-O) | 400 - 500 |

| ν(Co-I) | < 400 |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies and Ligand Field Transitions

The electronic absorption spectrum of this compound(II) is dominated by d-d transitions within the cobalt(II) ion, which possesses a d⁷ electronic configuration. In a tetrahedral ligand field, as is the case for this complex, the d-orbitals split into a lower energy e set and a higher energy t₂ set.

The ground electronic state for a tetrahedral d⁷ ion is a ⁴A₂ state. According to the Tanabe-Sugano diagram for a d⁷ ion in a tetrahedral field, two spin-allowed transitions are expected:

ν₂: ⁴A₂ → ⁴T₁(F)

ν₃: ⁴A₂ → ⁴T₁(P)

These transitions give rise to characteristic absorption bands in the visible and near-infrared regions of the spectrum. The blue color of many tetrahedral cobalt(II) complexes is typically attributed to the high intensity of the ν₃ transition. The intensities of these bands in tetrahedral complexes are generally higher than in octahedral complexes because the d-d transitions are not Laporte forbidden due to the lack of a center of inversion in a tetrahedral geometry.

While a specific UV-Vis spectrum for CoI₂(OPPh₃)₂ is not provided in the search results, the electronic spectrum of the analogous [Co(H₂O)₆]²⁺ shows an absorption at 15000 cm⁻¹ which is attributed to the ⁴A₂(F) → ⁴T₁(P) transition. epa.gov The exact positions of these bands for CoI₂(OPPh₃)₂ would allow for the determination of important ligand field parameters, such as the crystal field splitting energy (Δt) and the Racah interelectronic repulsion parameter (B).

Table 2: Expected Electronic Transitions for Tetrahedral Co(II)

| Transition | Initial State | Final State |

| ν₂ | ⁴A₂ | ⁴T₁(F) |

| ν₃ | ⁴A₂ | ⁴T₁(P) |

Electron Paramagnetic Resonance (EPR) Spectroscopy: Elucidation of Electronic Spin States and Zero-Field Splitting Parameters

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying paramagnetic species like the high-spin cobalt(II) ion (S = 3/2) in this compound(II). The EPR spectrum is characterized by the g-tensor and the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic), which provide detailed information about the electronic ground state and the symmetry of the metal ion's environment.

For a high-spin d⁷ system in a distorted tetrahedral geometry, the EPR spectrum can be complex. The ZFS arises from spin-orbit coupling and the lower symmetry ligand field, which lifts the degeneracy of the spin states even in the absence of an external magnetic field.

Although specific EPR data for CoI₂(OPPh₃)₂ were not found, extensive studies on the analogous complex, dichlorobis(triphenylphosphine)cobalt(II) (CoCl₂(PPh₃)₂), offer valuable insights. For CoCl₂(PPh₃)₂, high-frequency and -field EPR (HFEPR) studies have accurately determined the spin Hamiltonian parameters. researchgate.net These studies reveal significant zero-field splitting, which is a common feature for tetrahedral Co(II) complexes. The sign and magnitude of the ZFS parameters are crucial for understanding the magnetic anisotropy of the molecule.

Table 3: Representative Spin Hamiltonian Parameters for a Tetrahedral Co(II) Complex (CoCl₂(PPh₃)₂)

| Parameter | Value |

| gₓ | ~2.1 |

| gᵧ | ~2.1 |

| g₂ | ~2.2 |

| D (cm⁻¹) | ~ -14 to +12 |

| E/D | ~ 0 to 0.33 |

Note: These values are for a similar compound and serve as an illustration of the expected range of parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR for Ligand Coordination and Solution-Phase Behavior

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent probe for studying the coordination of the triphenylphosphine oxide ligands to the cobalt(II) center. The chemical shift of the phosphorus-31 nucleus is highly sensitive to its electronic environment.

In free triphenylphosphine oxide, the ³¹P NMR signal appears at a specific chemical shift. Upon coordination to a paramagnetic metal center like cobalt(II), two significant effects are observed: a large shift in the resonance frequency and significant line broadening. The shift, often referred to as the coordination shift, is a result of both through-bond (contact) and through-space (pseudocontact or dipolar) interactions between the unpaired electrons of the cobalt ion and the phosphorus nucleus.

For phosphine (B1218219) oxide complexes, coordination to a Lewis acid generally results in a downfield shift (to higher ppm values) of the ³¹P NMR signal. epa.gov The magnitude of this shift can provide information about the strength of the Co-O bond. Furthermore, the broadness of the NMR signal is a characteristic feature of paramagnetic complexes and is due to the efficient relaxation mechanisms induced by the unpaired electrons. While the exact ³¹P chemical shift for CoI₂(OPPh₃)₂ is not available in the provided results, it is expected to be significantly shifted and broadened compared to the free ligand.

Correlation of Spectroscopic Data with Determined Structural and Electronic Properties

The spectroscopic data obtained from IR, UV-Vis, EPR, and NMR collectively provide a detailed picture of the structural and electronic properties of this compound(II).

The IR spectrum confirms the coordination of the triphenylphosphine oxide ligands through the oxygen atom, as evidenced by the shift in the ν(P=O) frequency. The frequencies of the Co-O and Co-I stretching modes in the far-IR region are consistent with a tetrahedral CoO₂I₂ coordination sphere.

The UV-Vis spectrum , with its characteristic d-d transition bands, confirms the tetrahedral geometry around the Co(II) ion. The positions and intensities of these bands can be used to quantify the ligand field strength of the iodide and triphenylphosphine oxide ligands and to determine the extent of electronic repulsion within the d-orbitals.

The EPR spectrum provides a precise description of the electronic ground state. The g-values and, more importantly, the zero-field splitting parameters (D and E), are direct measures of the splitting of the spin states in the absence of a magnetic field. This splitting is a consequence of the interplay between the spin-orbit coupling and the distortion from ideal tetrahedral symmetry, providing a sensitive probe of the fine details of the electronic structure and geometry.

Finally, the ³¹P NMR spectrum confirms the coordination of the phosphine oxide ligands in solution and can provide insights into the dynamics of the complex. The large coordination shift and line broadening are characteristic of a paramagnetic complex and are directly related to the electronic structure of the cobalt center.

In concert, these spectroscopic techniques offer a powerful and complementary approach to understanding the bonding, geometry, and electronic properties of this compound(II), revealing the subtle interplay between the metal ion and its ligand environment.

Electronic Structure and Bonding Theory in Diiodobis Triphenylphosphine Oxide Cobalt

Orbital Interactions and Covalency in Cobalt(II)-Phosphine Oxide Bonds

The bond between the cobalt(II) ion and the triphenylphosphine (B44618) oxide (OPPh₃) ligand is formed through the oxygen atom, creating a Co-O bond. This interaction is primarily a σ-donation from a lone pair of electrons on the oxygen atom to a suitable empty d-orbital of the cobalt(II) center. chemtube3d.com The triphenylphosphine oxide ligand, like other phosphine (B1218219) oxides, acts as a Lewis base. chemtube3d.com

Application of Ligand Field Theory to Divalent Cobalt Systems

Ligand Field Theory (LFT) is an extension of Crystal Field Theory and provides a robust model for understanding the electronic structure of coordination complexes by considering the covalent nature of metal-ligand bonds. wikipedia.orgfiveable.melibretexts.org For diiodobis(triphenylphosphine oxide)cobalt(II), which possesses a pseudo-tetrahedral geometry, the five degenerate d-orbitals of the free Co(II) ion (a d⁷ configuration) are split into two sets of different energy levels. researchgate.netacs.org

In a tetrahedral field, the d-orbitals split into a lower, doubly degenerate 'e' set (d₂², dₓ²-y²) and a higher, triply degenerate 't₂' set (dₓy, dₓz, dᵧz). rsc.org The energy separation between these sets is denoted as Δt. The electronic configuration for a high-spin d⁷ ion in a tetrahedral field is e⁴t₂³.

The electronic absorption spectrum of tetrahedral cobalt(II) complexes is characterized by spin-allowed d-d transitions. rsc.org For a d⁷ system, these transitions occur from the ⁴A₂ ground state to excited quartet states, primarily the ⁴T₂(F), ⁴T₁(F), and ⁴T₁(P) terms. rsc.org The energies of these transitions are related to the ligand field splitting parameter (Δt) and Racah parameters, which account for inter-electron repulsion. The visible spectrum of cobalt(II) nitrate (B79036) complexes with triphenylphosphine oxide, for instance, has been analyzed to determine the ligand field strength of the OPPh₃ ligand. acs.org

Investigation of Spin States and Magnetic Anisotropy of the Cobalt(II) Center

Tetrahedral cobalt(II) complexes are typically high-spin, as the ligand field splitting energy (Δt) is generally smaller than the electron pairing energy. researchgate.net The d⁷ configuration results in three unpaired electrons, giving a total spin quantum number of S = 3/2. rsc.org This high-spin state is paramagnetic. researchgate.net

A key feature of many cobalt(II) complexes is significant magnetic anisotropy, which arises from the interplay of the spin and orbital angular momenta (spin-orbit coupling) in the ground state. researchgate.netrsc.org For a high-spin d⁷ ion in a tetrahedral environment, the ground state is ⁴A₂. While this state has no first-order orbital angular momentum, spin-orbit coupling can mix in excited states, leading to a splitting of the ground state spin levels even in the absence of an external magnetic field. This phenomenon is known as zero-field splitting (ZFS). marquette.edu

The ZFS is described by the axial (D) and rhombic (E) parameters. The sign of D determines the nature of the anisotropy:

Easy-axis anisotropy (D < 0): The magnetic moment preferentially aligns along a specific axis. marquette.edu

Easy-plane anisotropy (D > 0): The magnetic moment preferentially aligns within a plane. rsc.org

Studies on similar tetrahedral Co(II)-halide complexes with triphenylphosphine ligands have revealed the presence of easy-plane anisotropy. rsc.org The magnitude and sign of the ZFS parameters are highly sensitive to the specific geometry of the coordination sphere and the nature of the ligands. nih.govnih.gov This anisotropy is a critical factor in the development of single-ion magnets (SIMs), where a large, negative D value is desirable to create an energy barrier for magnetization reversal. rsc.orgmarquette.edu

Table 1: Magnetic Properties of Representative Tetrahedral Co(II) Complexes

| Complex | Spin State (S) | Anisotropy Type | Axial ZFS (D) | Reference |

|---|---|---|---|---|

| [NEt₄][Co(PPh₃)Cl₃] | 3/2 | Easy-plane | Positive | rsc.org |

| [NEt₄][Co(PPh₃)Br₃] | 3/2 | Easy-plane | Positive | rsc.org |

| [Co(12-TMC)(NCO)][BPh₄] (Square Pyramidal) | High-spin | Easy-axis | -45.3 cm⁻¹ | rsc.org |

Note: Data for square pyramidal complex is included for comparison of anisotropy types.

Analysis of Electron Density Distribution within the Coordination Sphere

The electron density distribution in this compound(II) is defined by its molecular structure, which has been determined by X-ray diffraction. researchgate.net The complex features a cobalt atom in a distorted tetrahedral coordination environment, bonded to two iodine atoms and two oxygen atoms from the triphenylphosphine oxide ligands. researchgate.net

The specific bond lengths and angles provide insight into the electronic interactions. In the closely related compound, diiodobis(isopropyldiphenylphosphine oxide-O)cobalt(II), the Co-I bond lengths are approximately 2.56 Å and 2.59 Å, while the Co-O bond lengths are around 1.95 Å. lookchem.com The bond angles deviate from the ideal tetrahedral angle of 109.5°, with the I-Co-I angle being significantly larger (around 117.1°) and the O-Co-O angle being smaller (around 102.7°). lookchem.com This distortion from ideal C₂ᵥ symmetry reflects the steric bulk of the triphenylphosphine oxide ligands and the electronic repulsion between the large iodide anions. The distribution of electron density is polarized, with higher density around the electronegative oxygen and iodine atoms compared to the cobalt center.

Table 2: Selected Structural Data for a CoI₂(OPRPh₂)₂ Analogue

| Parameter | Value | Reference |

|---|---|---|

| Co-I Bond Length | 2.558 (1) Å, 2.593 (2) Å | lookchem.com |

| Co-O Bond Length | 1.958 (6) Å, 1.946 (6) Å | lookchem.com |

| I-Co-I Angle | 117.11 (5)° | lookchem.com |

| O-Co-O Angle | 102.7 (3)° | lookchem.com |

Data from Diiodobis(isopropyldiphenylphosphine oxide-O)cobalt(II).

Reactivity Profiles and Catalytic Applications of Cobalt Ii Phosphine Oxide Complexes

General Reactivity Patterns and Stability Considerations of Cobalt(II) Phosphine (B1218219) Oxide Complexes

The reactivity and stability of cobalt(II) phosphine oxide complexes are governed by a combination of electronic and steric factors, including the nature of the phosphine oxide ligand and the counter-ion. Thermogravimetric analyses have shown that cobalt(II) dihalide complexes with triphenylphosphine (B44618) oxide decompose in an oxygen-containing atmosphere to yield solid phases composed of cobalt oxides and phosphorus oxides. akjournals.com The thermal stability of these complexes, however, does not follow a simple trend with respect to the halide, unlike some cobalt ammine complexes. akjournals.com

Studies on a series of binary complexes with the general formula CoCl₂L₂ (where L is a phosphine oxide ligand) in acetone (B3395972) have established a clear basicity order for the phosphine oxide ligands: tribenzylphosphine (B1585120) oxide (TBPO) > dibenzylphenylphosphine oxide (DBPPO) > benzyldiphenylphosphine (B1330785) oxide (BDPPO) > triphenylphosphine oxide (TPPO). redalyc.orgunesp.br This sequence is supported by X-ray diffraction data of the solid complexes, which show that stronger donor ligands lead to shorter Co-O bond distances, indicating stronger coordination. redalyc.org The stability of these complexes in solution is directly related to the basicity of the phosphine oxide. redalyc.orgunesp.br

The coordination geometry of cobalt(II) phosphine complexes is also a critical factor in their reactivity. Depending on the conditions and the specific ligands, cobalt(II) bis(phosphine) complexes can exist in 4-coordinate (square-planar), 5-coordinate, or 6-coordinate environments. nih.govacs.org This "axial ambivalence" arises from a very shallow energy landscape for the ligation of axial ligands, which is influenced by the near degeneracy of the dₓ²₋ᵧ² and d₂² orbital energies. acs.org This flexibility in coordination number is crucial for creating open coordination sites required for catalytic activity. For instance, a rare square-planar Co(II) complex with two chelating diphosphine ligands has been isolated and shown to be capable of binding one or two axial acetonitrile (B52724) ligands. nih.govacs.org

Catalytic Activity in Diverse Organic Transformations

Cobalt(II) phosphine oxide complexes, including those generated from precursors like Diiodobis(triphenylphosphine oxide)cobalt, have demonstrated significant catalytic activity across a spectrum of organic reactions. The phosphine oxide moiety is often not just a spectator ligand but plays a crucial role as a promoter or modifier of the catalyst's performance.

In the field of hydroformylation, the addition of phosphine oxides to cobalt catalyst systems has been shown to be highly beneficial. These compounds act as effective promoters, enabling the reaction to proceed under significantly milder conditions than traditional cobalt carbonyl-catalyzed processes. rsc.orgacs.org For example, a novel system for the cobalt-catalyzed hydroformylation of epoxides to β-hydroxyaldehydes operates at a comparatively mild 70 °C and 40 bar of syngas (CO/H₂ = 1:1). rsc.orgresearchgate.net The use of phosphine oxides, such as triphenylphosphine oxide and tricyclohexylphosphine (B42057) oxide, is crucial for the catalyst's activity and high regioselectivity, exclusively yielding the linear β-hydroxyaldehyde product. rsc.orgrsc.org

The promotional effect of the phosphine oxide is attributed to its ability to facilitate the in situ generation of the active catalyst species, HCo(CO)₄, from the Co₂(CO)₈ precatalyst. rsc.org This hydroformylation can be seamlessly integrated with a subsequent one-pot hydrogenation step to produce 1,3-diols, which are valuable intermediates for polyesters. researchgate.netrsc.org The effectiveness of the phosphine oxide promoter allows for the use of more sustainable solvents like anisole, enhancing the green credentials of the process. acs.org

Table 1: Effect of Phosphine Oxide Promoters in Cobalt-Catalyzed Hydroformylation of 1,2-epoxybutane

| Entry | Promoter | Conversion (%) | Selectivity to β-hydroxyaldehyde (%) |

|---|---|---|---|

| 1 | None | 15 | >99 |

| 2 | Triphenylphosphine (L1) | 0 | - |

| 3 | Tricyclohexylphosphine (L2) | 0 | - |

| 4 | Triphenylphosphine oxide (P1) | 30 | >99 |

| 5 | Tricyclohexylphosphine oxide (P2) | 68 | >99 |

Reaction conditions: 1,2-epoxybutane, Co₂(CO)₈, promoter, toluene, 70 °C, 40 bar (CO/H₂ = 1:1), 24 h. Data adapted from reference rsc.org.

Cobalt(II) complexes featuring phosphine oxide ligands have emerged as highly efficient precatalysts for acceptorless alcohol dehydrogenation (AAD). nih.govacs.org This reaction serves as a key step in the sustainable synthesis of imines and quinolines from readily available alcohols and amines, proceeding under aerobic conditions with the release of water as the only byproduct. nih.govacs.org

A notable study compared a cobalt(II) complex with a pincer-like amino phosphine ligand to its phosphine-oxide analogue. The phosphine-oxide complex proved to be the more efficient and air-stable precatalyst for the synthesis of a wide array of imines in good to excellent yields under mild conditions. nih.gov The same catalyst was also highly effective for the synthesis of various quinolines. nih.govacs.org Mechanistic investigations, combining experimental and computational studies, suggest that the reaction proceeds via a dearomatized complex that acts as the active catalyst, following a hydride transfer pathway. nih.gov The development of such air-stable phosphine-oxide based catalysts represents a significant advancement, as it circumvents the challenges associated with handling air-sensitive phosphine ligands. acs.org

Table 2: Cobalt-Catalyzed Synthesis of Imines from Alcohols and Amines

| Entry | Alcohol | Amine | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Benzyl alcohol | Aniline | N-Benzylideneaniline | 96 |

| 2 | 4-Methylbenzyl alcohol | Aniline | N-(4-Methylbenzylidene)aniline | 94 |

| 3 | 4-Methoxybenzyl alcohol | Aniline | N-(4-Methoxybenzylidene)aniline | 98 |

| 4 | 1-Phenylethanol | Aniline | N-(1-Phenylethylidene)aniline | 85 |

| 5 | Cinnamyl alcohol | Aniline | N-(3-Phenylallylidene)aniline | 82 |

Reaction conditions: Alcohol, amine, Co(II)-phosphine oxide precatalyst, base, solvent, air, heat. Data adapted from reference nih.gov.

While many cobalt-catalyzed cycloadditions employ Co(I) or Co(0) species, there is growing evidence for the efficacy of Co(II) complexes in these transformations. acs.org An unprecedented Co(II)-catalyzed [2+2+2] cycloaddition of functionalized diynes with phosphaalkynes has been developed to synthesize structurally interesting phosphinines. acs.orgjku.at

Significantly, the most active catalyst system identified was a combination of CoI₂ and a bisphosphine ligand, 1,2-bis(diphenylphosphino)benzene (B85067) (dppbenz), under microwave conditions. acs.orgjku.at This highlights the direct relevance of diiodo-cobalt precursors for this type of catalysis. Unlike typical cyclotrimerizations that require an in situ reduction of a Co(II) precursor to a Co(I) catalyst, this reaction proceeds via a proposed Co(II) oxidation state mechanism. acs.orgjku.at The system demonstrates chemoselectivity for phosphaalkynes over nitriles and tolerates various carbonyl functionalities. acs.org Control experiments confirmed that Co(I) and Co(III) complexes were ineffective, underscoring the unique role of the Co(II) species in this specific cycloaddition. acs.org

Cobalt complexes with phosphine-based ligands are known to catalyze a variety of challenging cross-coupling reactions. nih.gov Mechanistic studies on systems starting with CoCl₂ and bidentate phosphines indicate that the Co(II) precatalyst is converted into low-valent cobalt complexes through a sequence of transmetalation, reductive elimination, and redox disproportionation. nih.gov These low-valent species then engage in single-electron transfer (SET) processes with alkyl halides to generate radicals, which are key intermediates in the coupling process. nih.gov

While direct catalysis by this compound in cross-coupling is less documented, related systems provide strong precedent. Secondary phosphine oxides (SPOs) have been explored as versatile pre-ligands in transition metal-catalyzed cross-coupling. researchgate.net They are believed to exist in equilibrium with their phosphinous acid tautomer, >P-OH, which is the species that coordinates to the metal center. This concept of using stable phosphine oxides as precursors to active phosphinous acid ligands is a key strategy in the field. researchgate.net For instance, dichlorobis(triphenylphosphine)cobalt(II), a compound closely related to the diiodo analogue, is utilized as a catalyst in various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.com

Cobalt-catalyzed hydrogenation offers a cost-effective and sustainable alternative to processes using precious metals. While research has heavily focused on cobalt-phosphine complexes, the principles are extendable to phosphine oxide systems. Planar, low-spin cobalt(II) dialkyl complexes bearing bidentate phosphine ligands are active for the hydrogenation of various alkenes. nih.gov

More recent studies have employed Co(II) complexes with redox-active ligands for the catalytic hydrogenation of olefins under mild conditions (1 atm H₂, 23 °C). acs.org In these systems, the ligand can participate in storing hydrogen equivalents, enabling alternative mechanistic pathways that may involve radical intermediates. acs.org The catalytic activity is often tuned by the electronic and steric properties of the ligand framework. Although direct examples using pre-formed bis(phosphine oxide)cobalt catalysts are sparse, the extensive work on bis(phosphine)cobalt systems provides a strong foundation. nih.govresearchgate.net The stability and electronic-donating properties of phosphine oxide ligands could potentially be harnessed to develop robust cobalt hydrogenation catalysts with novel activities and selectivities.

Electrocatalytic Oxygen Evolution Reactions (OER) Mediated by Cobalt Species

The oxygen evolution reaction (OER) is a critical process in energy conversion and storage technologies, such as water splitting and metal-air batteries. Cobalt-based materials are among the most studied earth-abundant electrocatalysts for OER. nih.govrsc.org These catalysts, which include oxides, hydroxides, phosphates, and molecular complexes, are known to facilitate the multi-electron transfer process of water oxidation. nih.govnih.gov The catalytic activity of cobalt species in OER is often associated with the formation of high-valent cobalt-oxo intermediates. nih.govnih.gov

To provide a context for the performance of cobalt-based OER catalysts, the following table summarizes the electrocatalytic parameters for a selection of representative cobalt materials under alkaline conditions.

| Catalyst | Overpotential (η) @ 10 mA/cm² (V) | Tafel Slope (mV/dec) | Conditions | Reference |

|---|---|---|---|---|

| Co(OH)₂ | 0.290 | 91 | 1 M KOH | nih.gov |

| CoO | 0.340 | - | 1 M KOH | nih.gov |

| CoP@a-CoOx | 0.232 | 67 | Alkaline | nsf.gov |

| Fe-Co₃O₄ | 0.280 | 55 | - | nih.gov |

| meso-CoFe₀.₀₅Oₓ | 0.280 | - | - | nih.gov |

Mechanistic Investigations of Catalytic Cycles

The mechanism of OER catalyzed by cobalt species generally involves the participation of the cobalt center in a series of proton-coupled electron transfer steps, leading to the formation of a high-valent Co(IV)-oxo or even a Co(V) species. nih.govnih.gov A common proposed pathway involves the deprotonation of a Co(III)-OH species to form a Co(IV)-O intermediate, which is often considered a key step. nih.gov Isotopic labeling studies with cobalt oxide model systems have suggested that terminal oxo ligands are responsible for the formation of the O-O bond. nih.gov In some cases, a cobalt superoxide (B77818) species has been identified as an active intermediate, with the release of dioxygen being the rate-determining step. nih.gov

For cobalt-phosphine complexes, mechanistic studies have been conducted in the context of other catalytic reactions, which may provide insights into the potential reactivity patterns of "this compound". For instance, in cross-coupling reactions, cobalt(II)-phosphine precatalysts are converted to low-valent cobalt species that can engage in single-electron transfer processes with substrates. nih.gov In the case of electrocatalytic formate (B1220265) oxidation by cobalt-phosphine complexes, the mechanism is proposed to proceed via hydride transfer to the cobalt center. nsf.govchemrxiv.orgnsf.govresearchgate.netacs.org These studies highlight the versatile redox chemistry of cobalt-phosphine systems.

A recent study on a pincer-type phosphine-oxide cobalt(II) complex in alcohol dehydrogenation reactions proposed a mechanism involving a dearomatized complex as the active catalyst, proceeding through a hydride transfer pathway. nih.gov

Role of Phosphine Oxide as a Robust Ancillary Ligand in Catalysis

Phosphine oxides are often considered robust ancillary ligands in catalysis due to their strong coordination to metal centers and their general stability under oxidative conditions. In the context of cobalt catalysis, phosphine oxide ligands can serve several roles. They can stabilize the metal center, influence its electronic properties, and remain coordinated under reaction conditions where phosphine ligands might be oxidized. nih.gov

The conversion of a phosphine ligand to a phosphine oxide ligand in a cobalt complex has been shown to enhance catalytic activity in certain reactions, such as the synthesis of imines. nih.gov This suggests that the phosphine oxide ligand is not merely a spectator but plays an active role in the catalytic cycle. The stability of the phosphine oxide moiety is particularly advantageous in oxidative catalysis, where the ligands are exposed to harsh conditions.

While the direct role of triphenylphosphine oxide as an ancillary ligand in cobalt-catalyzed OER is not well-documented, its robustness makes it a plausible candidate for supporting a catalytically active cobalt center during the demanding process of water oxidation.

Influence of Ligand Design, Solvents, and Additives on Catalytic Efficiency and Selectivity

The efficiency and selectivity of cobalt-based catalysts are significantly influenced by the design of the ligands, the nature of the solvent, and the presence of additives.

Ligand Design: The structure of the ligand plays a crucial role in determining the catalytic performance of a cobalt complex. For instance, in cobalt-phosphine complexes used for formate oxidation, the presence of pendant amine groups in the ligand backbone was found to be critical for catalytic activity. nsf.govchemrxiv.orgnsf.govresearchgate.netacs.org The design of pincer-type ligands has also been shown to create highly efficient and stable cobalt catalysts for various transformations. nih.gov The electronic properties of the ligand can also be tuned to modulate the redox potential of the cobalt center, which is a key parameter in electrocatalysis.

Solvents: The solvent can have a profound effect on the catalytic cycle. In some cobalt-catalyzed reactions, the solvent can coordinate to the metal center and influence the equilibrium between different coordination geometries. The choice of solvent can also affect the solubility of reactants and intermediates, as well as the stability of the catalyst itself.

Additives: The addition of other substances to the reaction mixture can significantly impact the catalytic efficiency and selectivity. For example, in the context of cobalt-catalyzed OER, the presence of phosphate (B84403) ions in the electrolyte is known to play a crucial role in the formation and activity of cobalt-phosphate catalysts. rsc.orgnih.gov The introduction of other metals, such as iron, into cobalt oxide catalysts has been shown to dramatically enhance their OER activity. nih.govresearchgate.net These additives can alter the electronic structure of the cobalt active sites or participate directly in the catalytic mechanism. In some cobalt-catalyzed reactions, the addition of a co-catalyst or a promoter, such as ferrocene, can lead to a synergistic effect, resulting in improved catalytic performance. acs.org

Comparative Coordination Chemistry and Structure Reactivity Relationships

Comparison of Diiodobis(triphenylphosphine oxide)cobalt with Other Cobalt(II) Halide Complexes (e.g., Chlorides, Bromides)

The identity of the halide ligand in pseudotetrahedral Co(II) complexes of the type CoX₂L₂ (where L is a phosphine (B1218219) oxide ligand) significantly influences the structural and electronic properties of the complex. While detailed reactivity comparisons are sparse in the literature, structural data for analogous complexes with triphenylphosphine (B44618) oxide (TPPO) and other phosphine oxides like tricyclohexylphosphine (B42057) oxide (Cy₃PO) reveal clear trends.

The structures of Co(TPPO)₂Cl₂, Co(TPPO)₂Br₂, and Co(TPPO)₂I₂ have all been determined to have pseudo-tetrahedral coordination for the cobalt center. researchgate.net A systematic study of Co(Cy₃PO)₂X₂ (X = Cl, Br, I) complexes shows that the cobalt(II) center adopts a distorted tetrahedral coordination geometry in all three cases. researchgate.net

Key structural parameters for the Co(Cy₃PO)₂X₂ series are presented in the table below, illustrating the impact of the halogen.

Table 1: Selected Bond Lengths (Å) and Angles (°) for Co(Cy₃PO)₂X₂ Complexes

| Parameter | Co(Cy₃PO)₂Cl₂ | Co(Cy₃PO)₂Br₂ | Co(Cy₃PO)₂I₂ |

| Co-X1 | 2.245(1) | 2.385(1) | 2.583(1) |

| Co-X2 | 2.251(1) | 2.392(1) | 2.589(1) |

| Co-O1 | 2.013(2) | 2.018(2) | 2.022(3) |

| Co-O2 | 2.015(2) | 2.021(2) | 2.028(3) |

| X-Co-X | 114.7(1) | 113.8(1) | 112.9(1) |

| O-Co-O | 98.9(1) | 99.2(1) | 99.8(1) |

As the size of the halogen increases from Cl to I, several trends are observable:

Co-X Bond Lengths: There is a progressive increase in the cobalt-halogen bond length, which is expected due to the increasing ionic radius of the halide anions (Cl⁻ < Br⁻ < I⁻).

Co-O Bond Lengths: The cobalt-oxygen bond lengths are relatively insensitive to the nature of the halogen, showing only a very slight increase from the chloro to the iodo complex. researchgate.net This suggests that the electronic effect of the halide is not strongly transmitted to the Co-O bond.

Bond Angles: The X-Co-X bond angle decreases from the chloride to the iodide complex. This is a consequence of the larger steric requirements of the iodide ligands, which leads to a greater separation between the phosphine oxide ligands, as reflected in the slight increase in the O-Co-O angle.

These structural differences, driven by the steric and electronic properties of the halides, are expected to translate into differences in reactivity, although specific comparative studies on the catalytic activity of the Co(TPPO)₂X₂ series are not extensively documented.

Comparative Analysis with Diiodobis(triphenylphosphine oxide)metal(II) Analogs across the Transition Series (e.g., Mn, Cd, Cu, Ni, Zn)

Comparing the structure of this compound(II) with its analogs containing other divalent transition metals (M = Mn, Cd, Cu, Ni, Zn) provides insight into the effects of the metal ion's size, d-electron configuration, and preferred coordination geometry. Although a complete series of MI₂(TPPO)₂ structures is not available for direct comparison, related complexes with other phosphine oxide ligands and different anions offer valuable information.

For instance, the coordination chemistry of Ni(II) with triphenylphosphine oxide has been studied, revealing the formation of NiCl₂(OP(C₆H₅)₃)₂. wikipedia.org In this complex, the Ni-O bond length is 1.96 Å. wikipedia.org Complexes of Mn(II), Cu(II), and Fe(II) with 1,3-bis(diphenylphosphino)propane and 2-aminopyridine have been synthesized, showing octahedral geometries. nih.gov The magnetic moments for these complexes are consistent with high-spin d⁵ (Mn(II)), d⁹ (Cu(II)), and d⁶ (Fe(II)) configurations. nih.gov

The synthesis of homometallic coordination polymers of Cd(II) and Zn(II) with a Schiff base ligand, as well as heterometallic Zn(II)M(II) (M = Mn or Cd) polymers, has also been reported. semanticscholar.org These studies show that isostructural and isomorphous series can be formed, allowing for direct comparison of the impact of the metal ion.

While a comprehensive comparative table for the MI₂(TPPO)₂ series is not possible due to a lack of available crystallographic data for all members, the general principles of coordination chemistry suggest that:

Coordination Geometry: Most of these complexes are expected to adopt a tetrahedral or distorted tetrahedral geometry, similar to the cobalt analog. However, variations can occur, with Cu(II) often exhibiting Jahn-Teller distortions.

M-I and M-O Bond Lengths: These bond lengths will vary systematically across the series, influenced by the ionic radii of the metal cations. Generally, for a given coordination number, bond lengths decrease across the first transition series from Mn(II) to Zn(II) (the Irving-Williams series), although exceptions can occur.

Electronic Properties: The d-electron count of the metal ion will dictate the electronic and magnetic properties of the complexes. For example, Mn(II) (d⁵) and Fe(II) (d⁶) complexes would be expected to be high-spin in a tetrahedral environment, while Ni(II) (d⁸) and Cu(II) (d⁹) will have their characteristic magnetic and spectroscopic signatures. Zn(II) (d¹⁰) and Cd(II) (d¹⁰) complexes will be diamagnetic.

Impact of Halogen Identity on Coordination Environment, Electronic Structure, and Reactivity

The identity of the halogen (I, Br, Cl) has a profound impact on the coordination environment, electronic structure, and ultimately, the reactivity of cobalt(II) phosphine oxide complexes. The halides' properties—size, electronegativity, and polarizability—directly influence the steric and electronic landscape around the cobalt center.

Coordination Environment: As established in section 7.1, the increasing size of the halide from Cl⁻ to I⁻ leads to longer Co-X bonds and a decrease in the X-Co-X bond angle to accommodate the larger anions. researchgate.net This steric influence can affect the accessibility of the metal center to substrates in a catalytic cycle.

Electronic Structure: The electronegativity of the halogens (Cl > Br > I) influences the Lewis acidity of the cobalt center. The more electronegative chlorides withdraw more electron density from the cobalt, making it a harder Lewis acid compared to the iodide complex. This can affect ligand binding strengths and the electronic transitions observed in UV-Vis spectroscopy. Studies on halogen-bonded complexes of phosphine oxides have shown that spectroscopic parameters, such as ³¹P NMR chemical shifts and P=O stretching frequencies, are sensitive to the nature of the halogen involved in non-covalent interactions. nih.govresearchgate.net

Reactivity: The Co-X bond strength decreases in the order Co-Cl > Co-Br > Co-I. This trend suggests that the iodide ligand is more labile and more easily dissociated, which can be a crucial step in creating a vacant coordination site for substrate binding in catalysis. The greater polarizability and softer nature of iodide can also facilitate different reaction pathways compared to the harder chloride. In a study of Vaska-type iridium complexes, the identity of the ancillary halide was shown to significantly influence metal-ligand proton tautomerism equilibria, highlighting the underappreciated role of halides in controlling reactivity. nih.gov

Systematic Evaluation of Different Phosphine Oxide Ligands on Cobalt(II) Coordination and Catalytic Performance

The choice of phosphine oxide ligand is critical in tuning the properties and catalytic performance of cobalt(II) complexes. The steric and electronic effects of the substituents on the phosphorus atom can be systematically varied to optimize the catalyst for a specific application.

Steric Effects: The bulkiness of the phosphine oxide ligand, often quantified by the Tolman cone angle for the parent phosphine, influences the coordination number and geometry of the cobalt complex. Larger ligands can prevent the coordination of additional molecules, stabilize lower coordination numbers, and create specific pockets around the metal center that can influence substrate selectivity. For example, complexes with the bulky tricyclohexylphosphine oxide (Cy₃PO) maintain a distorted tetrahedral geometry, similar to those with triphenylphosphine oxide (TPPO). researchgate.net

Electronic Effects: The electronic nature of the substituents on the phosphine oxide affects the electron density on the oxygen atom, and thus its donor strength. Electron-donating groups (like alkyls) increase the basicity of the oxygen, leading to a stronger Co-O bond. Conversely, electron-withdrawing groups (like phenyls) decrease the donor strength. These electronic modifications can alter the redox potential of the cobalt center and its reactivity.

In a recent study, a pincer-like amino phosphine oxide cobalt(II) complex was found to be a more efficient precatalyst for alcohol dehydrogenation-triggered synthesis of imines compared to its phosphine analogue. nih.gov This highlights that phosphine oxides can be highly effective ligands in their own right. The study of cobalt-catalyzed asymmetric addition and alkylation of secondary phosphine oxides further demonstrates the utility of tuning the phosphine oxide framework to achieve high enantioselectivity. dicp.ac.cn The pyridinyl group in the phosphine oxide was found to be essential for the reaction to proceed, indicating a key role in coordinating the metal and directing the reaction. dicp.ac.cn

Establishment of Structure-Activity Correlations in Catalytic Systems

Establishing clear structure-activity relationships (SARs) is a central goal in catalyst development, enabling the rational design of more efficient catalysts. For cobalt(II) phosphine oxide systems, correlations can be drawn between specific structural features and observed catalytic performance.

Redox Potential and Catalytic Activity: A study on various cobalt-phosphine complexes in the formation of arylzinc compounds found a strong correlation between the electrochemical behavior of the complexes and their catalytic efficiency. enamine.net Complexes that exhibited distinct, reversible Co(II)/Co(I) redox processes were found to be highly active catalysts for the reaction. enamine.net In contrast, complexes for which reversible redox processes were not observed were inefficient. enamine.net This suggests that the ability of the ligand framework to stabilize the Co(I) state is crucial for catalytic turnover, a principle that can be extended to phosphine oxide systems. The electronic properties of the phosphine oxide ligand, which modulate the cobalt's redox potential, are therefore a key parameter for catalyst design.

Ligand Lability and Substrate Access: The lability of both the anionic (halide) and neutral (phosphine oxide) ligands can be correlated with catalytic activity. As discussed, weaker Co-I bonds compared to Co-Cl bonds can lead to faster ligand dissociation and substrate coordination. Similarly, phosphine oxides are generally considered weak Lewis bases and can be readily displaced from metal centers, which can be advantageous in creating active catalytic species. wikipedia.org

Steric Hindrance and Selectivity: The steric profile of the phosphine oxide ligands can be directly linked to the selectivity of a catalytic reaction. By modifying the substituents on the phosphorus atom, the shape of the catalytic pocket can be engineered to favor the binding of one substrate over another or to control the stereochemical outcome of a reaction. While specific SAR studies for this compound are not abundant, the principles derived from related cobalt-phosphine and phosphine oxide systems provide a clear framework. The catalytic performance is a complex interplay of the electronic effects of the ligands (influencing redox properties), the steric environment around the metal center (affecting substrate access and selectivity), and the lability of the ligands (controlling the generation of the active species).

Theoretical and Computational Investigations of Diiodobis Triphenylphosphine Oxide Cobalt

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure Determination

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to predict the properties of cobalt(II) complexes. For diiodobis(triphenylphosphine oxide)cobalt(II), DFT calculations are essential for determining its most stable three-dimensional structure. Based on crystallographic data of analogous compounds, such as those containing different halide or phosphine (B1218219) oxide ligands, the complex is expected to adopt a distorted tetrahedral coordination geometry around the Co(II) center.

In a typical DFT study, the initial coordinates of the atoms are subjected to a geometry optimization procedure. This iterative process calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is located, corresponding to a stable molecular geometry. For this complex, the key optimized parameters would include the Co-I and Co-O bond lengths, as well as the I-Co-I, O-Co-O, and I-Co-O bond angles. The distortion from ideal tetrahedral symmetry (109.5°) is a critical feature. For instance, in related [Co(II)Cl2(OPR3)2] complexes, the O-Co-O angle is significantly contracted while the Cl-Co-Cl angle is enlarged. A similar trend is anticipated for the diiodo analogue.

Once the geometry is optimized, the same DFT calculation provides a detailed description of the electronic structure, including the energies and compositions of the molecular orbitals (MOs). This information is fundamental to understanding the complex's color, magnetic properties, and reactivity.

Table 1: Representative Bond Angles in Analogous Co(II) Complexes

| Compound | X-Co-X Angle (°) | O-Co-O Angle (°) | Reference |

| CoCl2(OPPh3)2 | 116.4 - 125.6 | 104.3 - 107.2 | |

| MnI2(OPPh3)2 | 113.67 | 104.9 | |

| CdI2(OPPh3)2 | 125.47 | 88.60 | |

| Note: Data for Mn(II) and Cd(II) complexes are included to show trends in related structures. |

Quantum Chemical Analysis of Bonding Interactions and Thermodynamic Stability

Quantum chemical methods are used to dissect the nature of the chemical bonds within the complex. Analyses such as Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (AIM) can be applied to the DFT-calculated electron density to quantify the interactions between the cobalt center and the iodide and triphenylphosphine (B44618) oxide ligands. These analyses would characterize the Co-O and Co-I bonds in terms of their ionic and covalent contributions. The Co-O bond is primarily formed by the donation of electron density from the oxygen lone pair to an empty d-orbital on the cobalt atom. The triphenylphosphine oxide ligand is a strong σ-donor. The Co-I bonds are expected to have a more significant covalent character compared to Co-Cl or Co-Br bonds in analogous structures.

Computational methods are also vital for assessing thermodynamic stability. The stability of the complex can be evaluated by calculating the reaction energies for hypothetical decomposition or ligand-exchange reactions. For example, DFT can be used to compute the enthalpy change (ΔH) for the following reaction:

CoI2 + 2 OPPh3 → CoI2(OPPh3)2

A negative calculated ΔH would indicate that the formation of the complex is thermodynamically favorable. By comparing the calculated binding energies of different ligands (e.g., OPPh3 vs. other phosphine oxides or halides), a theoretical scale of thermodynamic stability can be established.

Ligand Field Calculations and Angular Overlap Model (AOM) Interpretations

The magnetic and spectroscopic properties of this compound(II) are governed by the arrangement of its seven d-electrons. As a tetrahedral Co(II) complex, it possesses a high-spin (S = 3/2) electron configuration. Ligand Field Theory (LFT) provides a qualitative framework for understanding the splitting of the d-orbitals by the surrounding ligands. In a tetrahedral field, the five d-orbitals split into a lower energy 'e' set and a higher energy 't2' set.

The Angular Overlap Model (AOM) offers a more quantitative approach by parameterizing the metal-ligand interactions based on their σ- and π-bonding contributions. For CoI2(OPPh3)2, AOM would assign specific energy parameters (eσ and eπ) to both the triphenylphosphine oxide and iodide ligands:

Triphenylphosphine oxide (OPPh3): This ligand binds through oxygen and acts as a strong σ-donor (eσ > 0) and a potential weak π-donor (eπ ≥ 0) via its oxygen p-orbitals.

Iodide (I⁻): This ligand acts as both a σ-donor and a π-donor (eσ > 0, eπ > 0).

By fitting the AOM parameters to experimental spectroscopic data (e.g., from UV-Vis absorption spectroscopy), a detailed picture of the d-orbital energy levels can be constructed. This model helps interpret electronic transitions and rationalizes the magnitude of the zero-field splitting parameters discussed in section 8.5.

Computational Mechanistic Studies of Proposed Catalytic Pathways

While specific computational studies on the catalytic activity of this compound(II) are not widely reported, related cobalt-phosphine complexes are known to be active catalysts for various organic transformations, such as the carboxylation of propargyl acetates. Should CoI2(OPPh3)2 be proposed as a catalyst, DFT would be the primary tool for investigating the reaction mechanism.

A computational mechanistic study would involve:

Mapping the Potential Energy Surface: Identifying all relevant species in the catalytic cycle, including the starting catalyst, substrate-bound intermediates, transition states, and products.

Structure and Energy Calculations: Optimizing the geometry of each intermediate and transition state and calculating their relative energies. This allows for the construction of a complete reaction energy profile.

Identifying the Rate-Determining Step: The transition state with the highest energy barrier typically represents the rate-determining step of the catalytic cycle.

Elucidating Ligand Effects: Investigating how the electronic and steric properties of the triphenylphosphine oxide and iodide ligands influence the catalytic activity and selectivity.

These studies provide a molecule-by-molecule "video" of the reaction, offering powerful insights for catalyst improvement and the design of new, more efficient catalytic systems.

Prediction and Validation of Spectroscopic Parameters (e.g., Zero-Field Splitting, Hyperfine Coupling)

Advanced computational methods can predict spectroscopic parameters with high accuracy, providing a crucial link between theory and experiment. For a high-spin Co(II) complex, two key parameters are the zero-field splitting (ZFS) and hyperfine coupling constants.

Zero-Field Splitting (ZFS): In an S = 3/2 system, the spin sublevels are split in energy even in the absence of an external magnetic field. This splitting is described by the axial (D) and rhombic (E) ZFS parameters. These parameters are highly sensitive to the geometry and electronic structure of the complex. While experimental data for CoI2(OPPh3)2 is scarce, data for the analogous complex Co(PPh3)2Cl2 show significant ZFS. High-level ab initio calculations (such as CASSCF or NEVPT2) combined with DFT are used to compute D and E. A close agreement between the calculated and experimentally measured values validates the accuracy of the computational model.

Hyperfine Coupling: This refers to the interaction between the electron spin and the nuclear spins of nearby atoms, primarily the cobalt nucleus (⁵⁹Co, I = 7/2) and phosphorus (³¹P, I = 1/2). The interaction is described by the hyperfine coupling tensor (A), which can be calculated computationally. The analysis of the A-tensor provides detailed information about the distribution of unpaired electron spin density throughout the molecule, offering direct insight into the covalency of the metal-ligand bonds.

Table 2: Experimental Spin Hamiltonian Parameters for the Analogous Complex Co(PPh3)2Cl2

| Parameter | HFEPR Value | VTVH-MCD Value | Reference |

| D (cm⁻¹) | -14.76 | -14 | |

| E (cm⁻¹) | 1.141 | 0.96 | |

| gₓ | 2.166 | 2.15 | |

| gᵧ | 2.170 | 2.16 | |

| g₂ | 2.240 | 2.17 | |

| Note: These values serve as a benchmark that computational models for related complexes like CoI2(OPPh3)2 would aim to reproduce. |

Emerging Trends and Future Research Directions

Development of Novel Synthetic Strategies for Advanced Cobalt(II) Phosphine (B1218219) Oxide Materials

The traditional synthesis of cobalt(II) phosphine oxide complexes often relies on conventional solvent-based, thermal methods. However, the future of materials science lies in the development of more sophisticated and sustainable synthetic strategies that offer greater control over the material's properties and reduce environmental impact.

Emerging synthetic techniques are being explored to create advanced cobalt(II) phosphine oxide materials with tailored functionalities. These include the fabrication of porous organic polymers (POPs) that incorporate phosphine oxide moieties. These POPs can act as robust scaffolds for supporting cobalt(II) ions, leading to materials with high surface areas and well-dispersed catalytic sites. Methods like the Friedel–Crafts reaction are being employed for the synthesis of these porous frameworks.

Furthermore, sonochemical and microwave-assisted synthesis are gaining traction as energy-efficient alternatives. Sonochemistry, which utilizes the physical and chemical effects of acoustic cavitation, enables the production of nanoscale coordination compounds, which can serve as precursors for novel cobalt oxide materials. Microwave-assisted synthesis offers significant advantages, including drastically reduced reaction times, higher yields, and often milder reaction conditions compared to conventional heating.

Another promising avenue is mechanochemistry , which involves solvent-free or low-solvent reactions induced by mechanical force. This "green" chemistry approach can lead to the formation of novel cobalt phosphine oxide complexes that may not be accessible through traditional solution-based methods, while also minimizing waste generation. The development of these innovative synthetic methodologies is pivotal for creating the next generation of cobalt(II) phosphine oxide materials with enhanced catalytic performance and sustainability credentials.

| Synthetic Strategy | Description | Potential Advantages |

| Porous Organic Polymers (POPs) | Incorporation of phosphine oxide groups into porous polymer frameworks to support Co(II) ions. | High surface area, well-dispersed active sites, enhanced stability. |

| Sonochemical Synthesis | Utilization of ultrasonic waves to induce chemical reactions for the formation of nanoscale materials. | Production of nanoparticles, potentially novel structures, energy efficiency. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat and drive chemical reactions. | Rapid reaction times, increased yields, improved energy efficiency. |

| Mechanochemistry | Solvent-free or low-solvent synthesis through mechanical grinding or milling. | Environmentally friendly, access to unique phases, reduced waste. |

Exploration of Untapped Catalytic Applications and Multicomponent Reactions

While the catalytic activity of cobalt complexes is well-established in various transformations, the specific potential of Diiodobis(triphenylphosphine oxide)cobalt and related phosphine oxide complexes in a broader range of reactions, particularly in the realm of multicomponent reactions (MCRs), remains an area ripe for exploration. MCRs are highly efficient one-pot processes where three or more reactants combine to form a complex product, embodying the principles of atom economy and step economy.

Future research will likely focus on leveraging cobalt(II) phosphine oxide complexes as catalysts for a variety of MCRs. Cobalt catalysis has already shown great promise in constructing complex molecular architectures from simple and readily available starting materials through reactions like the Diels-Alder reaction and 1,4-hydrovinylation. The unique electronic and steric properties imparted by the triphenylphosphine (B44618) oxide ligands in this compound could offer distinct selectivity and reactivity in such transformations.

Beyond MCRs, there is a growing interest in exploring the application of these complexes in other untapped catalytic domains. For instance, cobalt phosphine oxide complexes have been investigated for their activity in alcohol dehydrogenation, leading to the synthesis of valuable imines and quinolines. There is also potential for their application in asymmetric catalysis, such as the cobalt-catalyzed asymmetric addition and alkylation of secondary phosphine oxides to generate P-chiral compounds, which are important ligands in asymmetric synthesis. The exploration of these and other novel catalytic applications will be crucial in expanding the utility of this compound and its analogs.

Application of Advanced In Situ Characterization Techniques for Deeper Mechanistic Elucidation

A thorough understanding of the reaction mechanism is paramount for the rational design and optimization of catalysts. The transient and often complex nature of catalytic cycles necessitates the use of advanced characterization techniques that can probe the catalyst and reacting species under actual reaction conditions. The application of in situ and operando spectroscopy to study reactions catalyzed by cobalt phosphine oxide complexes is a key emerging trend.

Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy and in situ nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the formation and consumption of reactants, intermediates, and products, as well as changes in the catalyst structure. For instance, in situ IR has been instrumental in studying cobalt-catalyzed hydroformylation, allowing for the observation of key cobalt-carbonyl and cobalt-hydride species.

In situ X-ray absorption spectroscopy (XAS) , including X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS), is a powerful tool for determining the oxidation state, coordination environment, and local structure of the cobalt center during catalysis. This technique has been successfully applied to investigate the evolution of cobalt species in processes like Fischer-Tropsch synthesis and CO oxidation. Similarly, in situ X-ray diffraction (XRD) can monitor changes in the bulk structure of solid-state catalysts or precursors under reaction conditions.

The combination of these in situ techniques provides a multi-faceted view of the catalytic system at work, enabling a more complete and dynamic understanding of the reaction mechanism. Applying these advanced characterization methods to reactions catalyzed by this compound will be crucial for elucidating the role of the ligands, the nature of the active species, and the elementary steps of the catalytic cycle, thereby paving the way for the development of more efficient and selective catalysts.

| In Situ Technique | Information Gained | Example Application in Cobalt Catalysis |

| FTIR Spectroscopy | Vibrational modes of molecules, identification of functional groups and intermediates. | Monitoring of cobalt carbonyl and hydride species in hydroformylation. |

| NMR Spectroscopy | Nuclear spin environment, structural information of molecules in solution. | Characterization of catalyst resting states and intermediates. |

| X-ray Absorption Spectroscopy (XAS) | Oxidation state, coordination number, and local atomic structure of the metal center. | Tracking the evolution of cobalt oxidation states in redox catalysis. |

| X-ray Diffraction (XRD) | Crystalline structure and phase composition of solid materials. | Observing phase transitions in cobalt oxide catalysts during reaction. |

Integration of Machine Learning and Computational Chemistry for Predictive Design of Cobalt Catalysts

The traditional trial-and-error approach to catalyst discovery is often time-consuming and resource-intensive. The integration of computational chemistry and machine learning (ML) is emerging as a powerful paradigm to accelerate the design and discovery of new and improved catalysts. This data-driven approach holds immense potential for the predictive design of cobalt catalysts, including those based on phosphine oxide ligands.

Computational chemistry , particularly Density Functional Theory (DFT) , is increasingly used to model the electronic structure and reactivity of cobalt complexes. DFT calculations can provide valuable insights into reaction mechanisms, predict the stability of intermediates and transition states, and elucidate the influence of ligand modifications on catalytic performance. For cobalt phosphine oxide complexes, DFT studies can help in understanding the nature of the cobalt-ligand bond, the tautomeric behavior of secondary phosphine oxides, and the energetics of catalytic cycles.

Machine learning algorithms, such as Random Forest and neural networks, can be trained on existing experimental and computational data to build predictive models for catalyst performance. These models can identify complex relationships between catalyst features (e.g., ligand properties, reaction conditions) and catalytic outcomes (e.g., yield, selectivity). For instance, ML has been successfully applied to predict the performance of cobalt catalysts in Fischer-Tropsch synthesis and borylation reactions. By identifying the most influential parameters, these models can guide the experimental design of more effective catalysts.

The synergy between computational chemistry and machine learning offers a powerful toolkit for the rational design of cobalt catalysts. High-throughput virtual screening of potential catalyst candidates using DFT, followed by ML-based prediction of their performance, can significantly narrow down the experimental search space. This integrated approach will be instrumental in accelerating the discovery of novel cobalt(II) phosphine oxide catalysts with superior activity and selectivity for a wide range of chemical transformations.

Role of this compound in Sustainable Chemical Processes and Circular Economy Initiatives

The principles of sustainable chemistry and the circular economy are increasingly shaping the future of the chemical industry. This involves the development of processes that minimize waste, utilize renewable resources, and promote the recycling and reuse of materials. Cobalt catalysts, including this compound, have the potential to play a significant role in advancing these initiatives.

One key area is the development of catalytic processes that utilize renewable feedstocks, such as biomass, to produce valuable chemicals and fuels. Cobalt catalysts are already being explored for the conversion of biomass-derived platform molecules. The unique reactivity of cobalt phosphine oxide complexes could be harnessed to develop novel catalytic routes for biomass valorization.

Furthermore, the utilization of carbon dioxide (CO₂) as a C1 building block is a major goal in sustainable chemistry. Cobalt catalysts have shown promise in the catalytic conversion of CO₂ into useful chemicals. Future research could focus on designing this compound-based systems for CO₂ hydrogenation or its incorporation into organic molecules.

The concept of a circular economy also extends to the catalyst itself. The triphenylphosphine oxide ligands in the complex are byproducts of several important organic reactions, such as the Wittig and Mitsunobu reactions. Developing methods for the efficient recycling of these phosphine oxides back to the corresponding phosphines is an active area of research. Integrating the use of this compound in a catalytic process with a subsequent ligand recycling strategy would be a prime example of a circular economy approach. By focusing on these areas, research on this compound can contribute to the development of more sustainable and circular chemical processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic methods for preparing diiodobis(triphenylphosphine oxide)cobalt complexes, and how are purity and yield validated?

- Methodology : Dissolve cobalt(II) iodide in methanol under inert conditions, add triphenylphosphine oxide (TPPO) in stoichiometric ratios, and bubble dioxygen for 4 hours at 25°C. Monitor reaction progress via TLC, and confirm conversion to the desired complex using IR and NMR spectroscopy. Yield optimization (>95%) is achieved by controlling dioxygen flow rate and solvent polarity (methanol vs. DMF) .

- Validation : Characterize purity via IR spectroscopy (P=O stretch at ~1155 cm⁻¹), magnetic susceptibility measurements (μeff ~2.2 B.M. for Co²⁺), and elemental analysis .

Q. How do ligand electronic properties influence the stability of this compound complexes?

- Methodology : Compare stability constants (log β) of CoCl₂ complexes with substituted phosphine oxides (e.g., TPPO vs. tribenzylphosphine oxide) in acetone using UV-Vis spectrophotometry. Higher basicity of phosphine oxide ligands (TBPO > DBPPO > TPPO) correlates with increased Co²⁺ complex stability .

- Key Insight : Steric bulk and electron-donating groups on phosphine oxides enhance thermodynamic stability but may reduce catalytic activity due to hindered substrate access .

Advanced Research Questions

Q. What mechanistic pathways explain the catalytic oxidation of triphenylphosphine (PPh₃) to triphenylphosphine oxide (TPPO) mediated by cobalt complexes?

- Methodology : Conduct kinetic studies under controlled O₂ pressure and varying Co:ligand ratios. Use isotopic labeling (¹⁸O₂) to track oxygen incorporation into TPPO. Proposed mechanisms involve peroxo-bridged Co intermediates (e.g., {LCo(μ-O₂)CoL}) that directly oxidize PPh₃ via radical or electrophilic pathways .

- Data Contradiction : While suggests a direct O₂-mediated pathway, notes Fe(III)-analog systems involve metal-centered oxidation. Further EPR or EXAFS studies are needed to resolve cobalt’s oxidation state during catalysis .

Q. How do structural discrepancies between solid-state and solution-phase cobalt complexes impact their reactivity?

- Methodology : Compare X-ray crystallography data (e.g., bond lengths in CoCl₂(TPPO)₂) with solution-phase stability constants. For instance, solid-state CoCl₂(TPPO)₂ exhibits distorted tetrahedral geometry, while solution studies suggest dynamic equilibria between mono- and bis-phosphine oxide adducts .

- Resolution : Use temperature-dependent NMR to probe ligand exchange rates. Correlate magnetic moment shifts (μeff from 2.2 to 2.5 B.M.) with coordination geometry changes in different solvents .

Q. What spectroscopic techniques are most effective for distinguishing cobalt-phosphine oxide complexes from their phosphine counterparts?

- Methodology :

- IR Spectroscopy : P=O stretches (1155–1180 cm⁻¹) vs. P–C stretches (~525 cm⁻¹) confirm ligand oxidation state .

- ³¹P NMR : Sharp singlet at δ ~25 ppm for TPPO-coordinated Co²⁺ vs. δ ~−6 ppm for free TPPO .

- Magnetic Circular Dichroism (MCD) : Resolve d-d transitions in Co²⁺ complexes, differentiating octahedral vs. tetrahedral geometries .

Critical Analysis of Contradictions

- Oxidation State Ambiguity : reports Co²⁺ in peroxo-bridged intermediates, while highlights Co(I) complexes with phosphine ligands. Resolve via XANES to confirm oxidation states during catalysis .

- Ligand vs. Metal-Centered Reactivity : Contrast the O₂ activation mechanism in Co systems () with Fe(III)-mediated PPh₃ oxidation (). Controlled radical trapping experiments (e.g., TEMPO) can clarify pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.